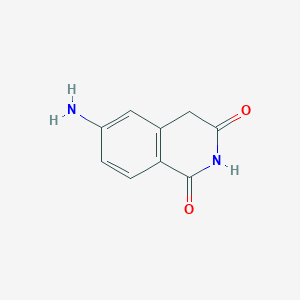

6-Aminoisoquinoline-1,3(2H,4H)-dione

Descripción

Contextual Significance of Isoquinoline-1,3(2H,4H)-diones in Chemical Research

The isoquinoline-1,3(2H,4H)-dione core, a heterocyclic structure, has garnered considerable attention from synthetic chemists. nih.govrsc.org This interest is largely due to its presence in a variety of biologically active compounds and its utility as a versatile intermediate in organic synthesis. rsc.orgnih.gov The development of simple, mild, and efficient methods for the synthesis of isoquinoline-1,3(2H,4H)-diones has been an active area of research, with numerous strategies employing radical cascade reactions of acryloyl benzamides being reported. rsc.org These synthetic advancements have made the scaffold more accessible for derivatization and biological screening. rsc.orgrsc.org

The isoquinoline-1,3(2H,4H)-dione scaffold is a key structural motif in a range of bioactive molecules. rsc.org Its rigid framework provides a valuable platform for the spatial orientation of various functional groups, enabling interaction with biological targets.

Unique Aspects of the 6-Aminoisoquinoline-1,3(2H,4H)-dione Structural Motif

The introduction of an amino group at the C-6 position of the isoquinoline-1,3(2H,4H)-dione scaffold imparts unique electronic and chemical properties to the molecule. This substitution is significant as it can modulate the molecule's polarity, basicity, and hydrogen bonding capabilities, which are crucial for its interaction with biological macromolecules.

A common synthetic route to this compound involves the nitration of the parent isoquinoline-1,3(2H,4H)-dione to yield 6-nitroisoquinoline-1,3(2H,4H)-dione, followed by reduction of the nitro group. A patented method describes the synthesis of 6-aminoisoquinoline (B57696) from 6-nitroisoquinoline-1,3(2H,4H)-dione, highlighting the importance of this intermediate. google.com The process involves reacting 2-(carboxymethyl)-4-nitrobenzoic acid with urea (B33335) to form the bicyclic 6-nitroisoquinoline-1,3(2H,4H)-dione. google.com This intermediate is then converted to the final 6-amino product.

Table 1: Physicochemical Properties of Isoquinoline-1,3(2H,4H)-dione

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | PubChem nih.gov |

| Molecular Weight | 161.16 g/mol | PubChem nih.gov |

| XLogP3 | 0.7 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 0 | PubChem nih.gov |

Relevance in Medicinal Chemistry and Drug Discovery

The isoquinoline-1,3(2H,4H)-dione scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to its use in the development of a wide range of therapeutic agents. nih.govresearchgate.netresearchgate.net

Derivatives of isoquinoline-1,3(2H,4H)-dione have shown significant potential as inhibitors of various enzymes, including Poly(ADP-ribose) polymerase (PARP) and Cyclin-Dependent Kinase 4 (CDK4). The substitution at the C-6 position has been shown to be critical for enhancing the inhibitory activity of these compounds.

For instance, in the development of CDK4 inhibitors, the introduction of an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core has been found to significantly enhance inhibitory activity. This highlights the strategic importance of the C-6 position for modulating the biological effects of this class of compounds.

A study on 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as cereblon (CRBN) modulators reported the synthesis and biological evaluation of a compound with a 6-amino substitution (compound 10c). nih.gov This derivative demonstrated the potential of the this compound scaffold in the development of anticancer agents. nih.gov

Table 2: Biological Activity of a 6-Amino-Substituted Isoquinoline-1,3(2H,4H)-dione Derivative

| Compound | Target | Activity | Source |

| 6-Amino-2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione (10c) | Cereblon (CRBN) | LCMS [M+H]⁺: 288.08 | Journal of Enzyme Inhibition and Medicinal Chemistry nih.gov |

This finding underscores the importance of the 6-amino structural motif in designing new therapeutic agents based on the isoquinoline-1,3(2H,4H)-dione scaffold.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-amino-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTMMCRDPMMIBGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)N)C(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469568 | |

| Record name | 6-amino-4H-isoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611187-09-8 | |

| Record name | 6-amino-4H-isoquinoline-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 6 Aminoisoquinoline 1,3 2h,4h Dione and Its Derivatives

General Synthetic Routes to Isoquinoline-1,3(2H,4H)-dione Core Structures

The construction of the fundamental isoquinoline-1,3(2H,4H)-dione skeleton has been achieved through several innovative synthetic strategies, primarily involving cyclization and radical cascade reactions. rsc.orgresearchgate.net These methods provide access to the core structure, which can be further functionalized.

Cyclization reactions represent a foundational approach to assembling the isoquinoline-1,3(2H,4H)-dione ring system. A notable method involves a sequential Ugi four-component reaction (Ugi-4CR) followed by cyclization. researchgate.net In this strategy, α-acylamino amides, which are products of the Ugi-4CR using precursors like methyl 2-formylbenzoate, amines, isocyanides, and acids, undergo cyclization. researchgate.net The final ring-closing step to form the dione (B5365651) structure is efficiently promoted by a catalytic amount of a base, such as sodium ethoxide, leading to good yields of the desired isoquinoline-1,3(2H,4H)-diones. researchgate.net

Another approach involves the palladium-catalyzed and photoinduced benzylic C-H carbonylation and annulation of O-benzyl hydroxylamides, which yields homophthalimides (isoquinoline-1,3(2H,4H)-diones) under mild conditions. organic-chemistry.org

Radical cascade reactions have emerged as a powerful and versatile tool for synthesizing the isoquinoline-1,3(2H,4H)-dione core. rsc.org These methods often utilize N-alkyl-N-methacryloyl benzamides as key substrates. rsc.orgnih.gov The process typically involves a radical addition to the alkene followed by an intramolecular cyclization onto the aromatic ring. nih.gov

These cascade reactions are valued for their efficiency and ability to proceed under mild, often metal-free, conditions. rsc.orgnih.gov A variety of radical precursors can be employed, including those containing carbon, sulfur, nitrogen, and phosphorus, which allows for the introduction of diverse functionalities at the 4-position of the dione scaffold. nih.gov Modern advancements have enabled these reactions to be initiated by visible light or electrochemical methods, enhancing their appeal as green and sustainable synthetic routes. researchgate.net For instance, a visible-light-induced radical cascade trifluoromethylation/cyclization of N-benzamides with CF3SO2Na has been developed to produce CF3-containing isoquinoline-1,3-diones. researchgate.net

| Radical Precursor/Reagent | Initiation Method | Key Features | Reference |

|---|---|---|---|

| Aryl Aldehydes | Thermal (catalyst-free) | Oxidative cross-coupling followed by radical addition to the aromatic ring. | rsc.orgnih.gov |

| Alkyl Boronic Acids | Visible-light | Tandem reaction proceeds under mild conditions. | researchgate.net |

| Sulfonylhydrazides | Electrochemical | Metal-free and oxidant-free continuous-flow system for sulfonylation/cyclization. | researchgate.net |

| CF3SO2Na | Visible-light | Metal-free protocol for the synthesis of CF3-containing isoquinoline-1,3-diones. | researchgate.net |

| Cyclobutanone Oxime Esters | Thermal | Generates an iminyl radical for a three-component reaction to form sulfonyl-containing products. | researchgate.net |

Pathways to Introduce Amino Functionality, including 6-Amino Substitution

Introducing an amino group, particularly at the C-6 position of the isoquinoline-1,3(2H,4H)-dione ring, is critical for modulating the pharmacological properties of these compounds. This is typically achieved either by building the scaffold from an amino-functionalized precursor or by adding the amino group to the pre-formed dione core.

A common and reliable strategy for synthesizing 6-aminoisoquinoline-1,3(2H,4H)-dione derivatives involves the chemical reduction of a corresponding 6-nitro precursor. uni-ruse.bg This two-step approach begins with the synthesis of the 6-nitroisoquinoline-1,3(2H,4H)-dione. This can be accomplished by using a nitrated starting material, such as 4-nitro-1,8-naphthalic anhydride, which is reacted with an appropriate amine-containing fragment. uni-ruse.bg

Once the 6-nitro derivative is obtained, it is converted to the target 6-amino compound through a standard reduction reaction. uni-ruse.bg A common and effective reducing agent for this transformation is tin(II) chloride (SnCl2), which selectively reduces the nitro group to a primary amine without affecting the dione functionality. uni-ruse.bg This method has been successfully applied to produce 6-amino derivatives of complex benzo[de]isoquinoline-1,3(2H)-diones. uni-ruse.bg

Direct amination of the isoquinoline-1,3(2H,4H)-dione scaffold is another important pathway for introducing nitrogen functionality. While direct C-H amination at the 6-position is less commonly reported, methods for amination at other positions, such as C-4, have been well-established and highlight the potential for direct functionalization. nih.gov For instance, electrophilic amination using azodicarboxylates can introduce a protected amino group at the C-4 position of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives. nih.gov

Furthermore, functional group manipulation offers an alternative route. The isoquinoline-1,3(2H,4H)-dione core can be functionalized with groups that can be subsequently converted to an amine. For example, 4-diazoisoquinoline-1,3(2H,4H)-diones have been used as versatile intermediates that can undergo various insertion reactions, providing a handle for further chemical transformations. nih.gov In the broader context of isoquinoline (B145761) chemistry, the amination of a bromo-substituted precursor, such as the conversion of 6-bromoisoquinoline (B29742) to 6-aminoisoquinoline (B57696) using copper(II) sulfate (B86663) and ammonia, demonstrates a classical approach to installing an amino group on the benzo-fused ring. chemicalbook.comgoogle.com

Enantioselective Synthesis of Chiral this compound Analogues

The development of enantioselective methods to produce chiral analogues of this compound is of high importance, as stereochemistry often plays a defining role in biological activity. Research has primarily focused on creating chirality at the C-4 position, generating valuable chiral building blocks.

A highly successful approach is the organocatalytic enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives. nih.govnih.gov This method employs a bifunctional chiral catalyst to facilitate the reaction between the dione substrate and an electrophilic amine source like di-tert-butyl azodicarboxylate. nih.gov The reaction proceeds under mild conditions with low catalyst loading (as low as 1 mol%), delivering the aminated products in excellent yields (up to 99%) and with high enantioselectivity (up to 99% ee). nih.govnih.gov The resulting N-Boc protected amino group can be readily deprotected to yield the free amine. nih.gov

Another powerful strategy for creating chiral analogues involves the asymmetric aza-addition of arylamines to ketimine derivatives of isoquinoline-1,3(2H,4H)-dione. rsc.org This reaction, catalyzed by a chiral phosphoric acid, allows for the construction of complex chiral acyclic N,N-acetal motifs with high enantiopurity. rsc.org These methods provide robust pathways to chiral isoquinoline-1,3(2H,4H)-dione derivatives, which are crucial for investigating structure-activity relationships in drug discovery.

| Substrate (4-Alkyl Group) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Butyl | 2 | DCM | 40 | 94 | 98 | nih.gov |

| Ethyl | 1 | DCM | 25 | 99 | 99 | nih.gov |

| Propyl | 1 | DCM | 25 | 99 | 99 | nih.gov |

| Pentyl | 1 | DCM | 25 | 99 | 99 | nih.gov |

| Benzyl | 1 | DCM | 25 | 99 | 98 | nih.gov |

Sustainable and Green Chemical Syntheses

The growing emphasis on environmental stewardship in chemical manufacturing has spurred the development of sustainable and green synthetic routes for valuable heterocyclic scaffolds, including isoquinoline-1,3(2H,4H)-dione and its derivatives. The search for simple, mild, and efficient synthetic methods is a central theme in modern organic chemistry. rsc.org Green approaches focus on maximizing atom economy, minimizing waste, reducing energy consumption, and utilizing less hazardous materials. These principles are being actively applied to the synthesis of the isoquinoline-1,3(2H,4H)-dione core structure through innovative strategies such as cascade reactions, advanced catalysis, and the use of alternative energy sources.

Key green strategies that have been successfully employed include:

Cascade Reactions: These multi-step, one-pot sequences are highly atom-economical, reducing the need for intermediate purification steps, thereby saving solvents, energy, and time.

Catalyst-Free and Metal-Free Syntheses: Avoiding the use of (often toxic and expensive) metal catalysts and external oxidants simplifies purification and minimizes metallic waste.

Photochemical and Electrochemical Methods: Utilizing light or electricity as clean reagents to drive reactions under mild conditions.

C-H Activation/Annulation: Directly functionalizing abundant carbon-hydrogen bonds offers a more efficient and less wasteful alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. mdpi.com

Catalyst-Free and Solvent-Free Cascade Reactions

A significant advancement in the green synthesis of isoquinoline-1,3(2H,4H)-dione derivatives involves a cascade reaction that proceeds without metal catalysts or organic solvents. rsc.orgnih.gov This method utilizes a reaction between N-alkyl-N-methacryloylbenzamide and various aryl aldehydes. The process involves an oxidative cross-coupling followed by a radical addition to the aromatic ring, affording the dione products in good yields. rsc.orgnih.gov The reaction's mild conditions and avoidance of hazardous materials underscore its green credentials. rsc.orgnih.gov

| Entry | Aldehyde Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzaldehyde | 4-Phenyl-2-methylisoquinoline-1,3(2H,4H)-dione | 75 |

| 2 | 4-Methylbenzaldehyde | 2-Methyl-4-(p-tolyl)isoquinoline-1,3(2H,4H)-dione | 72 |

| 3 | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)-2-methylisoquinoline-1,3(2H,4H)-dione | 68 |

| 4 | 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-2-methylisoquinoline-1,3(2H,4H)-dione | 78 |

| 5 | 2-Naphthaldehyde | 2-Methyl-4-(naphthalen-2-yl)isoquinoline-1,3(2H,4H)-dione | 65 |

Photochemical and Electrochemical Syntheses

Modern synthetic methods increasingly leverage alternative energy sources to promote greener chemical transformations. Photochemistry, for instance, enables the functionalization of the isoquinoline-1,3(2H,4H)-dione scaffold under exceptionally mild conditions. nih.gov The photochemical reaction of 4-diazoisoquinoline-1,3(2H,4H)-diones with alcohols or thiols, irradiated by blue LEDs at low temperatures, allows for the efficient introduction of various functional groups. nih.gov This approach is notable for its operational simplicity and scalability. nih.gov

Electrosynthesis has also emerged as a powerful green tool. An efficient and environmentally friendly electrochemical continuous-flow method has been developed for synthesizing 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones. researchgate.net This technique proceeds without the need for metals or chemical oxidants, and its continuous-flow nature facilitates scalability without altering the optimized reaction conditions. researchgate.net

Advanced Catalytic Approaches

Transition-metal catalysis remains a cornerstone of efficient synthesis, with newer methods focusing on sustainability. mdpi.com Palladium-catalyzed C-H activation and annulation reactions provide a direct and atom-economical pathway to isoquinolinedione derivatives under mild conditions. organic-chemistry.org Similarly, rhodium-catalyzed C-H activation has been used in redox-neutral, three-component coupling reactions to build the isoquinolone framework with high efficiency. researchgate.net

The use of eco-friendly solvents is another critical aspect of green synthesis. For example, a catalyst-free, highly regioselective [3+2] annulation reaction has been developed that uses 2-methyltetrahydrofuran (B130290) (2-MeTHF), a sustainable and environmentally friendly solvent. researchgate.net

One-pot procedures that combine multiple reaction steps, such as the Ugi four-component reaction followed by a base-catalyzed cyclization, offer an efficient route to isoquinoline-1,3(2H,4H)-diones. researchgate.net This strategy begins with readily available starting materials and proceeds in the presence of a catalytic amount of sodium ethoxide to yield the final heterocyclic products in good yields, minimizing waste from intermediate workups. researchgate.net

| Entry | Reagent (Alcohol) | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Methanol | blue LEDs, 1.5 h, ~15 °C | 79 |

| 2 | Ethanol | blue LEDs, 1.5 h, ~15 °C | 85 |

| 3 | Isopropanol | blue LEDs, 1.5 h, ~15 °C | 84 |

| 4 | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | blue LEDs, 1.5 h, ~15 °C | 96 |

Advanced Characterization and Computational Analysis of 6 Aminoisoquinoline 1,3 2h,4h Dione Compounds

Spectroscopic Methodologies for Structural Confirmation

The definitive identification of 6-Aminoisoquinoline-1,3(2H,4H)-dione relies on a combination of spectroscopic methods, each providing unique and complementary information about the molecule's structure.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. wiley-vch.de By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For this compound, ¹H and ¹³C NMR spectra would confirm the presence and connectivity of the aromatic, amine, and dione (B5365651) functional groups. In a typical ¹H NMR spectrum, the protons on the aromatic ring would appear as distinct signals in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns (singlet, doublet, triplet) revealing their coupling relationships with neighboring protons. The protons of the amino (-NH₂) group and the methylene (B1212753) (-CH₂-) group in the dione ring would also produce characteristic signals.

A derivative, 6-Amino-2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione, provides insight into the expected spectral regions. Its ¹H NMR spectrum in DMSO-d₆ showed aromatic proton signals between 6.23 and 7.89 ppm, a methylene proton signal around 4.08 ppm, and an amide proton singlet at 10.85 ppm. nih.gov

Table 1: Representative NMR Data for a this compound Derivative Data for 6-Amino-2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione nih.gov

| Nucleus | Chemical Shift (δ) in ppm (Solvent: DMSO-d₆) | Description |

|---|---|---|

| ¹H | 10.85 | Singlet, 1H (Amide NH) |

| ¹H | 7.89–7.62 | Multiplet, 1H (Aromatic CH) |

| ¹H | 6.80–6.23 | Multiplet, 2H (Aromatic CH) |

| ¹H | 5.59–5.50 | Multiplet, 1H |

| ¹H | 4.18–3.96 | Multiplet, 2H (Methylene CH₂) |

| ¹H | 2.87–2.81 | Multiplet, 1H |

| ¹H | 2.54–2.43 | Multiplet, 2H |

| ¹H | 1.87 | Broad singlet, 1H |

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental formula of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental composition. For this compound (C₉H₈N₂O₂), HRMS would confirm the molecular ion peak corresponding to its exact mass.

Liquid Chromatography-Mass Spectrometry (LCMS) is a powerful hyphenated technique that separates components of a mixture before they are introduced into the mass spectrometer. This is particularly useful for verifying the purity of a synthesized compound and for analyzing reaction mixtures. In the analysis of a related derivative, 6-Amino-2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione, LCMS was used to identify the protonated molecular ion [M+H]⁺ at m/z 288.08, confirming the mass of the target compound. nih.gov Electron Impact Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to fragment in a predictable manner. The resulting fragmentation pattern provides valuable structural information, acting as a molecular "fingerprint" that can help confirm the arrangement of atoms and functional groups within the isoquinolinedione core. researchgate.net

Table 2: Mass Spectrometry Data for a this compound Derivative Data for 6-Amino-2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione nih.gov

| Technique | Ion Mode | Observed m/z | Inferred Species |

|---|---|---|---|

| LCMS | Positive | 288.08 | [M+H]⁺ |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly adept at identifying specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands.

Key expected vibrational frequencies include:

N-H stretching: The amino group (-NH₂) would typically exhibit one or two sharp bands in the 3300-3500 cm⁻¹ region. The N-H bond of the imide group would also absorb in this area, often as a broader band.

C=O stretching: The two carbonyl groups (C=O) of the dione moiety would produce very strong, sharp absorption bands in the region of 1650-1750 cm⁻¹. The exact position can be influenced by ring strain and conjugation.

C=C stretching: Aromatic ring C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ range.

C-N stretching: The C-N stretching vibrations would be found in the 1000-1350 cm⁻¹ region.

These experimentally observed frequencies can be compared with theoretical values calculated using computational methods like DFT to further confirm the structural assignment. researchgate.net

The analysis of related isoquinoline-dione structures reveals that the isoquinoline (B145761) moiety is typically planar or nearly planar. nih.govnih.gov X-ray analysis would also elucidate the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. In the case of this compound, the amino group and the imide N-H and C=O groups are capable of forming strong hydrogen bonds, which would significantly influence the solid-state architecture. nih.govresearchgate.net

Quantum Chemical and Molecular Modeling Studies

Computational chemistry provides a theoretical lens through which to understand the intrinsic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. mdpi.com For this compound, DFT calculations can predict a range of important characteristics. nih.govrsc.org

Optimized Geometry: DFT can calculate the lowest-energy three-dimensional structure of the molecule, providing theoretical bond lengths and angles that can be compared with experimental X-ray diffraction data. nih.gov

Electronic Properties: The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. mdpi.com The HOMO location indicates regions that are electron-rich and likely to be sites of electrophilic attack, while the LUMO location indicates electron-deficient regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation properties.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. mdpi.com For this compound, negative potential (typically colored red) would be expected around the electronegative oxygen atoms of the carbonyl groups, while positive potential (blue) would be associated with the hydrogen atoms of the amino and imide groups, highlighting these areas as sites for intermolecular interactions like hydrogen bonding. mdpi.com

Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors such as chemical potential, hardness, and electrophilicity index, which provide quantitative insights into the molecule's reactivity. nih.gov

By combining these advanced characterization techniques and computational analyses, a comprehensive and scientifically rigorous understanding of the structure and electronic properties of this compound can be achieved.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the distribution of electron density in a molecule, providing a localized, Lewis-like structure representation. nih.govnih.gov This analysis examines interactions between filled (donor) and empty (acceptor) orbitals to understand intramolecular charge transfer and stabilization.

For molecules with complex electronic structures, such as those containing multiple rings and heteroatoms, NBO analysis can elucidate bonding patterns, lone pair characteristics, and hyperconjugative interactions. drugbank.com In systems similar to this compound, which possess carbonyl groups and amine substituents, NBO analysis would be expected to reveal significant delocalization of electron density.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show regions of high negative potential around the oxygen atoms of the two carbonyl groups, making them likely sites for electrophilic interaction. The nitrogen atom of the amino group would also exhibit a degree of negative potential due to its lone pair of electrons. Conversely, the hydrogen atoms of the amino group and the aromatic ring would likely exhibit positive potential, indicating their susceptibility to nucleophilic attack. nih.gov

MEP analysis is crucial in understanding intermolecular interactions, such as drug-receptor binding, as it highlights the regions through which a molecule is likely to interact with other species. nih.gov In a study on a related pyrimidine (B1678525) derivative, MEP analysis identified the oxygen atoms as centers for electrophilic attack and hydrogen atoms of amine groups as sites for nucleophilic attack, which is a common feature for molecules with these functional groups. nih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the amino group and the fused aromatic ring, as these are the most electron-rich parts of the molecule. The LUMO, on the other hand, is likely to be distributed over the electron-deficient dione ring system, particularly the carbonyl carbons.

Computational Predictions of Spectroscopic Signatures

Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict spectroscopic properties such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental data.

For this compound, computational prediction of its IR spectrum would be expected to show characteristic vibrational frequencies for the N-H stretching of the amino group, the C=O stretching of the dione functionality, and the C-N stretching vibrations. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to aid in the assignment of experimental spectra.

UV-Visible spectra, which are governed by electronic transitions, can also be predicted using Time-Dependent DFT (TD-DFT). The calculated maximum absorption wavelengths (λmax) correspond to electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. These computational spectroscopic data, when compared with experimental results, provide a powerful means of structural verification.

In Silico ADMET Profiling for Drug Candidate Assessment

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling is a critical step in early-stage drug discovery, allowing for the prediction of the pharmacokinetic and toxicological properties of a compound before it undergoes expensive and time-consuming experimental testing. nih.gov

For a potential drug candidate like this compound, a favorable ADMET profile is essential. Key parameters evaluated in an in silico ADMET study include:

Absorption: Prediction of oral bioavailability, intestinal absorption, and cell permeability (e.g., Caco-2 permeability).

Distribution: Prediction of plasma protein binding, blood-brain barrier penetration, and volume of distribution.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. Identifying which CYP isoforms a compound is likely to be a substrate or inhibitor of is a key aspect.

Excretion: Prediction of the likely routes of elimination from the body.

Toxicity: Prediction of potential toxicities such as mutagenicity (e.g., Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition).

While a specific ADMET profile for this compound was not found in the search results, studies on similar heterocyclic compounds often involve such predictions. For example, in silico ADMET studies on various thiazole (B1198619) derivatives have been used to validate their potential for oral bioavailability. nih.gov A study on 5-Aminoisoquinoline, a structural isomer, predicted high gastrointestinal absorption and blood-brain barrier permeability. These examples highlight the importance of ADMET profiling in assessing the drug-likeness of a compound.

Pharmacological Investigations and Biological Activities of 6 Aminoisoquinoline 1,3 2h,4h Dione Analogues

Identification of Biological Targets and Mechanistic Insights

The biological activity of 6-aminoisochinolin-1,3(2H,4H)-dion analogues is underpinned by their ability to interact with specific cellular targets. Research has elucidated several key mechanisms, including enzyme inhibition and protein modulation, which are central to their observed effects.

Tyrosyl-DNA-Phosphodiesterase II (TDP2) Inhibition

The isochinolin-1,3-dion scaffold has been identified as a novel inhibitor of Tyrosyl-DNA-Phosphodiesterase II (TDP2), an enzyme that repairs DNA damage caused by topoisomerase II (Top2) poisons, which are used in cancer therapy. nih.gov Inhibition of TDP2 is a promising strategy to enhance the efficacy of these anticancer drugs. nih.gov

Initial screening of an in-house library of synthetic compounds identified 6-furanoisochinolin-1,3-dion as a selective inhibitor of TDP2. nih.gov Further synthesis and analysis of 63 analogues helped to establish a clear structure-activity relationship (SAR). A notable finding was that 2-hydroxyisochinolin-1,3-dion did not show inhibitory activity, suggesting that, unlike other inhibitors of Mg2+-dependent DNA processing enzymes, a metal-chelating function may not be necessary for TDP2 inhibition. nih.gov The analogues showed high specificity for TDP2, with no significant inhibition of the related enzyme TDP1. nih.gov The most potent compound identified in this series was analogue 64 , which exhibited strong inhibitory activity against both recombinant TDP2 and TDP2 in a whole-cell extract (WCE) assay. nih.gov

Further studies on 4-benzylidenisochinolin-1,3(2H,4H)-dione derivatives also demonstrated their potential as TDP2 inhibitors, with the most effective analogue, 12q , showing significant inhibition. nih.gov

| Compound | Target | IC50 (µM) | Assay Type |

| Analogue 64 | Recombinant TDP2 | 1.9 | Biochemical Assay |

| Analogue 64 | TDP2 in WCE | 2.2 | Whole-Cell Extract |

| Analogue 12q | TDP2 | 4.8 | Biochemical Assay |

Cereblon (CRBN) Modulation, including Degradation of IKZF1 and IKZF3 Proteins

Analogues of 6-aminoisochinolin-1,3(2H,4H)-dion that incorporate a glutarimide (B196013) moiety, such as 2-(2,6-dioxopiperidin-3-yl)isochinolin-1,3(2H,4H)-dion derivatives, have been developed as modulators of the Cereblon (CRBN) E3 ubiquitin ligase complex. nih.gov This mechanism is shared by immunomodulatory drugs (IMiDs) like lenalidomide, which induce the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govnih.gov These transcription factors are crucial for the survival of certain cancer cells, particularly multiple myeloma. nih.govresearchgate.net

The degradation of IKZF1 and IKZF3 disrupts downstream signaling pathways, including the downregulation of IRF4 and MYC, leading to cell growth inhibition. nih.gov In a series of novel 2-(2,6-dioxopiperidin-3-yl)isochinolin-1,3(2H,4H)-dion derivatives, compound 10a was identified as a potent CRBN modulator. nih.gov Molecular docking studies indicated that this compound binds effectively within the active site of CRBN. nih.gov The interaction involves hydrogen bonds between the isoquinoline-1,3-dione and glutarimide carbonyls and key residues of CRBN, such as Trp402, Trp382, and His380. nih.gov

The selective degradation of IKZF1 and IKZF3 by these compounds is dependent on a specific amino acid within the transcription factors. nih.gov This targeted protein degradation represents a novel mechanism of action for therapeutic agents. nih.gov

Kinase Inhibition Profiles (e.g., CDK, c-Abl)

Derivatives of the isoquinoline-1,3(2H,4H)-dione core have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are often dysregulated in cancer. nih.gov Specifically, 4-(phenylaminomethylene)isochinolin-1,3(2H,4H)-dione derivatives have been identified as potent and selective inhibitors of CDK4. nih.gov

Structure-activity relationship (SAR) studies revealed that a basic amine substituent on the aniline (B41778) ring is crucial for CDK4 inhibitory activity. nih.gov The potency of these inhibitors can be further enhanced by introducing an aryl or heteroaryl substituent at the C-6 position of the isoquinoline-1,3(2H,4H)-dione core. nih.gov Another series of compounds, 4-(benzylaminomethylene)isochinolin-1,3-(2H,4H)-diones, also showed potent and selective inhibition of CDK4 over CDK1 and CDK2. nih.gov For these compounds, a hydroxyl group at the 3-position of the phenyl ring was found to be a key requirement for their inhibitory activity. nih.gov

These findings highlight the potential of isoquinoline-1,3(2H,4H)-dione analogues as a basis for the development of selective CDK4 inhibitors for cancer therapy.

Inhibition of HIV Reverse Transcriptase Associated Ribonuclease H and Polymerase

The 2-hydroxyisochinolin-1,3(2H,4H)-dione (HID) scaffold has been identified as an inhibitor of the magnesium-dependent enzymatic functions of the HIV reverse transcriptase (RT), including both the ribonuclease H (RNase H) and polymerase domains. nih.gov The RNase H activity of RT is essential for the degradation of the viral RNA template during reverse transcription, making it a critical target for antiviral therapy that has not yet been clinically exploited. nih.govmdpi.com

The N-hydroxyimide pharmacophore within the HID scaffold is thought to mimic the enzyme's active site. mdpi.com SAR studies have shown that substitution at various positions of the HID core can influence the potency and selectivity of inhibition. For instance, C-5, C-6, or C-7 substituted HID analogues have been shown to inhibit RNase H in the sub- to low-micromolar range. nih.gov While some of these compounds also inhibit the polymerase function of RT, likely through allosteric binding to the non-nucleoside RT inhibitor (NNRTI) pocket, certain subtypes demonstrated potent and selective inhibition of RNase H. nih.gov

| Compound Subtype | Substitution Position | RNase H IC50 (µM) |

| 4a | C-7 | 1.2 |

| 5a | C-6 | 1.1 |

| 7a | C-5 | 2.0 |

Continued development has led to compounds like 2-hydroxy-4-methoxycarbonylisochinolin-1,3(2H,4H)-dion, which inhibits RT RNase H with nanomolar potency (IC50 = 61 nM), although it also shows some activity against HIV integrase. mdpi.com

In Vitro and In Vivo Biological Evaluation

The therapeutic potential of 6-aminoisochinolin-1,3(2H,4H)-dion analogues has been further investigated through their evaluation in various biological systems, particularly in cancer cell lines.

Evaluation of Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

Analogues of 6-aminoisochinolin-1,3(2H,4H)-dion have demonstrated significant antiproliferative and cytotoxic effects across a range of cancer cell lines.

The 2-(2,6-dioxopiperidin-3-yl)isochinolin-1,3(2H,4H)-dione derivatives, which act as CRBN modulators, have been evaluated for their antiproliferative activities. Compound 10a , in particular, showed potent activity against the multiple myeloma cell line NCI-H929 and the U2932 cell line, with IC50 values of 2.25 µM and 5.86 µM, respectively. nih.gov Notably, this compound exhibited minimal toxicity towards normal human peripheral blood mononuclear cells (PBMCs). nih.gov

Other isoquinoline (B145761) derivatives have also been studied for their cytotoxic effects. A series of 3-(hetaryl/aryl)amino substituted isochinolin-1(2H)-ones were screened against the NCI-60 panel of human tumor cell lines. univ.kiev.ua The 1,3-thiazol-2-ylamino derivative 12 was the most potent, showing a mean growth percentage (GP) of 49.57% across the majority of cell lines at a 10 µM concentration. univ.kiev.ua It was particularly effective against breast cancer cell lines MDA-MB-468 (GP 10.72%) and MCF7 (GP 26.62%). univ.kiev.ua

Furthermore, aminoisoquinoline-5,8-quinones bearing α-amino acid moieties have been synthesized and evaluated for their cytotoxic activity. nih.gov Compounds derived from L-alanine, L-leucine, L-phenylalanine, and D-phenylalanine displayed promising IC50 values ranging from 0.5 to 6.25 μM and demonstrated good selectivity for cancer cells over normal cells. nih.gov

| Compound/Analogue | Cancer Cell Line | IC50 (µM) |

| Compound 10a | NCI-H929 (Multiple Myeloma) | 2.25 |

| Compound 10a | U239 (Lymphoma) | 5.86 |

| Aminoisoquinoline-5,8-quinone derivatives | Various | 0.5 - 6.25 |

These findings underscore the potential of the isoquinoline-1,3-dione scaffold as a versatile platform for the development of novel anticancer agents with diverse mechanisms of action.

Antimicrobial and Anti-mycobacterial Assessments

Analogues of the isoquinoline-1,3(2H,4H)-dione scaffold have demonstrated notable antimicrobial and anti-mycobacterial properties in various studies. Research into isoindoline-1,3-dione-4-aminoquinolines, which share structural similarities, has yielded compounds with significant activity against Mycobacterium tuberculosis. nih.govrsc.org One derivative, featuring a butyl chain spacer and a piperidine (B6355638) component, was identified as particularly potent, with a minimum inhibitory concentration (MIC99) of 6.25 μg/mL against Mycobacterium tuberculosis. nih.govrsc.org

Investigations into aminoalkyl 1H-benzo[de]isoquinoline-1,3(2H)-diones revealed varied antimicrobial efficacy against a panel of microorganisms. researchgate.net For instance, certain derivatives showed inhibitory activity against the anaerobic bacteria Bacteroides fragilis and Propionibacterium acnes at a concentration of 64 mg/L. researchgate.net The antimicrobial action of related 6-aminoquinolones has been linked to their ability to inhibit bacterial DNA-gyrase. nih.gov These compounds showed good activity against Gram-negative bacteria and, with the inclusion of a thiomorpholine (B91149) group at the C-7 position, also against Gram-positive bacteria. nih.gov

Furthermore, some C-1 substituted tetrahydroisoquinolines have been found to act synergistically with existing antitubercular drugs. nih.gov This suggests a potential role for these compounds as adjunct therapies to enhance the efficacy of drugs like rifampicin (B610482) and ethambutol (B1671381) and possibly delay the emergence of resistance. nih.gov Studies on 2,5-disubstituted-1,3,4-oxadiazole derivatives indicated that incorporating a benzylsulfanyl moiety was beneficial for activity against M. smegmatis. msptm.org

Table 1: Selected Antimicrobial and Anti-mycobacterial Activities of Isoquinoline-1,3(2H,4H)-dione Analogues and Related Structures

| Compound Class/Derivative | Target Organism | Activity Measurement | Result | Reference |

| Isoindoline-1,3-dione-4-aminoquinoline derivative | Mycobacterium tuberculosis | MIC99 | 6.25 µg/mL | nih.gov, rsc.org |

| Aminoalkyl 1H-benzo[de]isoquinoline-1,3(2H)-dione | Bacteroides fragilis | MIC | 64 mg/L | researchgate.net |

| Aminoalkyl 1H-benzo[de]isoquinoline-1,3(2H)-dione | Propionibacterium acnes | MIC | 64 mg/L | researchgate.net |

| 6-Aminoquinolone derivative 18g | Gram-negative bacteria | Geometric Mean MIC | 0.45 µg/mL | nih.gov |

| 6-Aminoquinolone derivative 38g | Gram-positive bacteria | Geometric Mean MIC | 0.66-0.76 µg/mL | nih.gov |

| 2-Benzylsulfanyl-5-phenyl-1,3,4-oxadiazole | M. smegmatis | MBC | 78 µM | msptm.org |

Anti-malarial Efficacy

The quinoline (B57606) scaffold, a core component of the isoquinoline structure, is prominent in antimalarial research. nih.gov Amodiaquine, a 4-aminoquinoline (B48711) antimalarial, served as a basis for the development of new analogues to circumvent metabolic issues. nih.gov By interchanging the hydroxyl and Mannich side-chain of amodiaquine, researchers developed a series of isomeric compounds, including isoquine. nih.gov Isoquine demonstrated potent in vitro antimalarial activity, with an IC50 value of 6.01 nM against the chloroquine-resistant K1 strain of Plasmodium falciparum. nih.gov

Structure-activity relationship studies on 2-arylvinylquinolines have led to the discovery of potent compounds with low nanomolar activity against chloroquine-resistant P. falciparum strains. nih.gov One of the most active analogues, with a 4-fluoro substitution on the benzene (B151609) ring, exhibited an EC50 value of 4.8 nM. nih.gov Other research into novel quinoline derivatives has identified compounds with IC50 values ranging from 0.014 to 5.87 μg/mL against P. falciparum. mdpi.com The 4-aminoquinoline derivatives are valued for their well-documented antimalarial properties and their potential for use in combination therapies. mdpi.com

Table 2: Anti-malarial Activity of Selected Quinoline and Isoquinoline Analogues

| Compound/Analogue Class | Target Strain | Activity Measurement | Result | Reference |

| Isoquine (ISQ1) | P. falciparum (K1, CQ-R) | IC50 | 6.01 nM | nih.gov |

| 2-Arylvinylquinoline (29) | P. falciparum (Dd2, CQ-R) | EC50 | 4.8 nM | nih.gov |

| Quinoline derivative 4b | P. falciparum | IC50 | <0.5 µg/mL | mdpi.com |

| Quinoline derivative 4g | P. falciparum | IC50 | <0.5 µg/mL | mdpi.com |

| Quinoline derivative 12 | P. falciparum | IC50 | <0.5 µg/mL | mdpi.com |

DNA Binding Mechanisms (e.g., Intercalation)

The biological activities of certain isoquinoline derivatives are directly related to their interaction with nucleic acids. semanticscholar.org Some isoquinoline alkaloids are understood to target and bind to DNA, which can alter the stability of the DNA duplex. semanticscholar.org This interaction can interfere with the function of proteins essential for DNA replication, transcription, and repair processes. semanticscholar.org

A more specific mechanism has been identified for certain related compounds. The antimicrobial effect of 6-aminoquinolones, for example, is attributed to their inhibition of bacterial DNA-gyrase, an enzyme critical for DNA replication. nih.gov Furthermore, a derivative of the core structure, 6-amino-benzo[de]isoquinoline-1,3-dione, has been identified as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). drugbank.com The mechanism of PARP1 involves recognizing and binding to DNA breaks to initiate repair, a process that is disrupted by the inhibitor. drugbank.com

Enzyme Kinetic and Binding Assays

Derivatives of isoquinoline-1,3(2H,4H)-dione have been extensively studied as potent and selective enzyme inhibitors. A notable class, 4-(phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones, has been identified as selective inhibitors of cyclin-dependent kinase 4 (CDK4). plos.orgnih.gov Structure-activity relationship (SAR) data and molecular modeling indicate that a basic amine substituent on the aniline ring is crucial for CDK4 inhibitory activity, which can be further enhanced by adding an aryl or heteroaryl group at the C-6 position of the isoquinoline core. nih.gov

In another significant finding, a novel series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives were developed as modulators of the cereblon (CRBN) protein. nih.gov A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay showed one such compound, 10a, to have potent inhibitory activity against CRBN with an IC50 value of 4.83 µM. nih.gov Molecular docking studies confirmed that this compound fits well into the active site of CRBN. nih.gov The broader family of isoquinoline derivatives has also been evaluated for inhibitory action against other enzymes, including acetylcholinesterase and carbonic anhydrase. semanticscholar.org

Table 3: Enzyme Inhibition by Isoquinoline-1,3(2H,4H)-dione Derivatives

| Compound Class | Target Enzyme | Assay Type / Study Method | Key Finding | Reference |

| 4-(Phenylaminomethylene)isoquinoline-1,3(2H,4H)-diones | Cyclin-Dependent Kinase 4 (CDK4) | SAR, Molecular Modeling | Potent and selective inhibition | plos.org, nih.gov |

| 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione (Compound 10a) | Cereblon (CRBN) | TR-FRET Assay, Molecular Docking | IC50 = 4.83 µM | nih.gov |

| 6-Amino-benzo[de]isoquinoline-1,3-dione | PARP1 | Not specified | Identified as an inhibitor | drugbank.com |

| 6-Aminoquinolones | Bacterial DNA-gyrase | Antimicrobial activity assay | Inhibition leads to antibacterial effect | nih.gov |

| Isoquinoline derivatives | Acetylcholinesterase | Not specified | Potential inhibitory action | semanticscholar.org |

Therapeutic Potential of Isoquinoline-1,3(2H,4H)-dione Derivatives

The isoquinoline-1,3(2H,4H)-dione scaffold and its analogues represent a class of compounds with significant therapeutic potential across multiple disease areas. semanticscholar.orgresearchgate.net Their diverse biological activities make them important subjects of pharmaceutical research. researchgate.netnih.gov

In oncology, the potential is particularly pronounced. Derivatives have been engineered as potent and selective inhibitors of key cell cycle regulators like cyclin-dependent kinase 4 (CDK4) and as modulators of proteins such as cereblon (CRBN). plos.orgnih.govnih.gov This targeted inhibition of pathways that lead to uncontrolled cell proliferation marks these compounds as attractive candidates for the development of new anti-cancer agents. nih.gov

In the realm of infectious diseases, these derivatives have shown promise as both antimicrobial and antimalarial agents. semanticscholar.org Their efficacy against Mycobacterium tuberculosis and other bacteria, coupled with the potential to act synergistically with existing antibiotics, highlights their value in combating drug-resistant infections. nih.govnih.gov The proven success of the related quinoline core in antimalarial drugs further supports the investigation of isoquinoline-based analogues for treating malaria. nih.govmdpi.com

The capacity of these compounds to interact with various enzymes and bind to DNA suggests a broad applicability. semanticscholar.orgdrugbank.com The demonstrated inhibition of enzymes like PARP1 and acetylcholinesterase points toward potential uses in oncology and possibly neurodegenerative disorders. semanticscholar.orgdrugbank.com The structural versatility of the isoquinoline-1,3(2H,4H)-dione core allows for extensive functionalization, providing a robust platform for the discovery of novel therapeutic agents. researchgate.netnih.gov

Structure Activity Relationship Sar and Rational Design of 6 Aminoisoquinoline 1,3 2h,4h Dione Derivatives

Correlating Structural Modifications with Biological Potency

The biological potency of 6-aminoisoisoquinoline-1,3(2H,4H)-dione derivatives is highly sensitive to substitutions on both the isoquinoline (B145761) ring system and the amino group at the C6 position. Structure-activity relationship (SAR) studies are pivotal in optimizing these compounds for enhanced efficacy and selectivity.

A primary target for this scaffold is PARP-1, a key enzyme in DNA repair. researchgate.net Inhibitors are designed to mimic the nicotinamide (B372718) portion of the NAD+ substrate, binding to the enzyme's catalytic domain. researchgate.net The isoquinoline-1,3(2H,4H)-dione core effectively functions as a bio-isosteric scaffold for the phthalazinone or quinazolinone motifs found in other PARP inhibitors like Olaparib. nih.gov

In the context of Cereblon (CRBN) modulators, the isoquinoline-1,3(2H,4H)-dione portion of the molecule serves as a replacement for the phthaloyl ring of immunomodulatory drugs (IMiDs) like lenalidomide. nih.gov These derivatives retain the essential glutarimide (B196013) group, which is crucial for binding to CRBN, while the modified isoquinolinedione ring influences the molecule's interactions and antiproliferative properties. nih.gov

Research into a series of 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives as CRBN modulators has provided specific SAR insights. nih.gov The introduction of various substituents allows for a systematic evaluation of their impact on antiproliferative activity against multiple myeloma cell lines. For instance, compound 10a , a derivative from this series, demonstrated potent antiproliferative activity against NCI-H929 and U239 cell lines, with IC50 values of 2.25 µM and 5.86 µM, respectively. nih.gov This compound also effectively inhibited TNF-α levels in LPS-stimulated peripheral blood mononuclear cells (PBMCs) with an IC50 of 0.76 µM, while showing minimal toxicity to these normal cells. nih.gov

The following table summarizes the activity of selected derivatives, illustrating how minor structural changes can significantly alter biological potency.

| Compound ID | Target Cell Line / Assay | IC50 Value (µM) | Source |

| 10a (CRBN Modulator) | NCI-H929 | 2.25 | nih.gov |

| 10a (CRBN Modulator) | U239 | 5.86 | nih.gov |

| 10a (CRBN Modulator) | TNF-α Inhibition (PBMC) | 0.76 | nih.gov |

| 10a (CRBN Modulator) | CRBN TR-FRET Assay | 4.83 | nih.gov |

| Compound 5 (Quinoxaline-based PARP-1 Inhibitor) | PARP-1 | 0.00305 | nih.gov |

| Compound 8a (Quinoxaline-based PARP-1 Inhibitor) | PARP-1 | 0.00231 | nih.gov |

| Olaparib (Reference PARP-1 Inhibitor) | PARP-1 | 0.00440 | nih.gov |

This table is interactive. You can sort and filter the data.

These findings underscore the importance of systematic structural modification. The data shows that quinoxaline-based analogues, which are bioisosteres of the isoquinolinedione scaffold, can achieve nanomolar potency against PARP-1, even surpassing the reference drug Olaparib. nih.gov

Stereoselectivity and Chirality in 6-Aminoisoquinoline-1,3(2H,4H)-dione Activity

Chirality plays a determining role in the biological activity of many therapeutic agents, and derivatives of 6-aminoisoisoquinoline-1,3(2H,4H)-dione are no exception. The introduction of stereocenters can lead to significant differences in potency and selectivity between enantiomers.

A prominent example is found in the design of CRBN modulators, which incorporate a chiral 3-aminopiperidine-2,6-dione (B110489) hydrochloride moiety. nih.gov This glutarimide ring is essential for interaction with the CRBN protein. The specific stereochemistry of the attachment point on the piperidine-2,6-dione ring is critical for establishing the correct orientation within the CRBN binding pocket, which in turn is necessary for inducing the ubiquitination and subsequent degradation of target proteins like IKZF1 and IKZF3. nih.gov While the referenced study synthesized derivatives from 3-aminopiperidine-2,6-dione, it highlights that the precise spatial arrangement dictated by a chiral center is fundamental to the mechanism of action. nih.gov

In the broader context of drug design, enantioselective synthesis is often pursued to isolate the more active enantiomer (the eutomer) from the less active one (the distomer), thereby maximizing therapeutic efficacy and potentially reducing off-target effects. For isoquinolone derivatives, chiral phosphoric acid-catalyzed enantioselective reactions have been developed to construct specific chiral motifs, demonstrating the advanced synthetic strategies available to control stereochemistry in related heterocyclic systems. researchgate.net

Computational Approaches to SAR and Drug Design

Computational methods are indispensable tools for elucidating SAR, predicting biological activity, and guiding the rational design of new 6-aminoisoisoquinoline-1,3(2H,4H)-dione derivatives.

Molecular docking simulations are widely used to predict the binding conformation and affinity of a ligand within the active site of a target protein. nih.gov For 6-aminoisoisoquinoline-1,3(2H,4H)-dione derivatives, docking studies have been crucial in understanding their interactions with both PARP and CRBN.

In the case of CRBN modulators, docking studies confirmed that the derivative 10a fits well into the active site of CRBN. nih.gov The glutarimide ring is known to be essential for this binding, while the isoquinoline-1,3(2H,4H)-dione portion occupies a solvent-exposed region, offering a vector for further modification to recruit specific target proteins for degradation. nih.gov

For PARP inhibitors, docking studies reveal how the isoquinolinedione core mimics the nicotinamide moiety of NAD+. The simulations show key hydrogen bonding interactions between the lactam functionality of the inhibitor and amino acid residues such as Glycine and Serine in the PARP catalytic domain. The 6-amino group can also form additional hydrogen bonds, further anchoring the inhibitor in the active site. The analysis of ligand-protein interactions provides a structural basis for the observed SAR and guides the design of new analogues with improved binding affinity. researchgate.netmdpi.com Studies on related quinazolinone inhibitors have used docking to understand how different substituents interact with key residues like Asn46, Arg136, and Thr165 in the target enzyme's active site, providing a template for understanding similar interactions for isoquinolinedione derivatives. nih.gov

Pharmacophore modeling and virtual screening are powerful computational strategies for identifying novel chemical scaffolds or derivatives with desired biological activity from large compound libraries. nih.govfrontiersin.org A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to bind to a specific target.

Starting with the known structure of a potent 6-aminoisoisoquinoline-1,3(2H,4H)-dione-based inhibitor, a pharmacophore model can be generated. This model can then be used to screen virtual databases, like the ZINC database, to find new molecules that match the pharmacophoric features. nih.gov This approach, often combined with molecular docking, accelerates the discovery of new hit compounds. For example, structure-based virtual screening has been successfully used to identify novel PARP-1 inhibitors from large databases, with identified compounds showing IC50 values in the micromolar range. nih.gov This combination of ligand- and structure-based methods is a highly effective strategy for discovering novel drug-like compounds. nih.govmdpi.com

Strategic Design of Novel Analogues as Therapeutic Agents

The development of new therapeutic agents based on the 6-aminoisoisoquinoline-1,3(2H,4H)-dione scaffold involves innovative medicinal chemistry strategies to optimize potency, selectivity, and pharmacokinetic properties.

Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold while retaining the original biological activity. nih.govnih.gov This technique is used to discover new chemical classes of compounds (chemotypes), potentially leading to improved properties such as enhanced potency, better selectivity, or more favorable intellectual property positions. nih.gov For the 6-aminoisoisoquinoline-1,3(2H,4H)-dione core, a scaffold hopping approach might involve replacing it with other heterocyclic systems like quinoxaline-2,3(1H,4H)-dione, quinazoline-2,4(1H,3H)-dione, or thienopyrimidinone, which have also been investigated as PARP inhibitors. nih.govnih.govnih.gov

Replacing a phenyl ring with a bioisosteric heterocycle (e.g., pyridine, thiophene) to modulate solubility or metabolic stability.

Substituting the 6-amino group with other hydrogen-bonding moieties.

Modifying the isoquinolinedione ring itself. For example, studies on quinoxaline-based PARP-1 inhibitors used a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline core as a bioisosteric replacement for the phthalazinone motif in Olaparib. nih.gov This strategy led to the discovery of compounds with superior potency. nih.gov

These rational design strategies, informed by SAR and computational analysis, are essential for transforming the 6-aminoisoisoquinoline-1,3(2H,4H)-dione scaffold into next-generation therapeutic agents. nih.govrsc.org

Integration of Spirocyclic Scaffolds

The incorporation of spirocyclic scaffolds into drug candidates represents a strategic approach to enhance molecular three-dimensionality, rigidity, and novelty, often leading to improved pharmacological properties. In the context of this compound derivatives, particularly those targeting enzymes like poly(ADP-ribose) polymerase (PARP), the introduction of spirocyclic moieties is a rational design element aimed at optimizing ligand-protein interactions and improving drug-like characteristics. Spirocycles are bicyclic systems where the two rings are connected by a single common atom, creating a rigid structure that can precisely orient substituents into the binding pocket of a biological target.

The rationale for integrating spirocyclic scaffolds is multifaceted. Firstly, the constrained nature of a spirocycle can reduce the conformational flexibility of a molecule. This pre-organization into a bioactive conformation can lead to a lower entropic penalty upon binding to the target protein, thereby increasing binding affinity. Secondly, the three-dimensional arrangement of a spirocyclic core allows for the exploration of new chemical space, enabling substituents to project into regions of the binding site that may be inaccessible to more planar molecules. This can result in novel and specific interactions, potentially improving potency and selectivity.

In the field of PARP inhibitors, where many compounds share a common pharmacophore based on a planar aromatic system that mimics the nicotinamide moiety of NAD+, the introduction of spirocyclic elements offers a path to differentiate new chemical entities. For instance, research into analogs of the approved PARP inhibitor olaparib, which features a phthalazinone core, has explored the replacement of its piperazine (B1678402) ring with diazaspiro cores as bioisosteres. nih.gov This strategy aims to modulate properties such as DNA damage and cytotoxicity while maintaining or improving affinity for the PARP enzyme. nih.gov

While direct examples of spirocyclic derivatives of the this compound core are not extensively detailed in the provided search results, the principles can be extrapolated from structurally related quinazolinone and spirooxindole systems. nih.govresearchgate.net For example, novel classes of substituted spiro[quinazoline-2,1'-cyclohexane] derivatives have been designed and synthesized as effective PARP-1 inhibitors. researchgate.net These efforts highlight the viability of using spirocyclic systems to construct potent enzyme inhibitors.

The synthesis of such spiro compounds often involves multicomponent reactions. For instance, spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione derivatives have been synthesized through the condensation of isatins with β-amino amides. nih.gov Similarly, the synthesis of spirooxindoles can be achieved through various pathways, often starting from isatin (B1672199) or its derivatives, underscoring the chemical tractability of creating these complex three-dimensional structures. nih.govnih.gov

The potential for spirocyclic this compound derivatives is significant. By carefully selecting the type and size of the spirocyclic ring system, as well as the attachment points and substituents, it is possible to fine-tune the orientation of key pharmacophoric elements. This allows for the optimization of interactions with specific residues within the target's active site, such as the catalytic domain of PARP-1. Molecular modeling and docking studies are crucial tools in the rational design of these analogs, helping to predict binding modes and prioritize synthetic targets. researchgate.net

The table below outlines examples of spirocyclic scaffolds that have been explored in related heterocyclic systems, which could inform the design of novel this compound derivatives.

| Spirocyclic Scaffold | Parent Heterocycle | Rationale/Key Findings |

| Spiro[quinazoline-2,1'-cyclohexane] | Quinazolinone | Designed as PARP-1 inhibitors with promising cytotoxic efficiency. researchgate.net |

| Diazaspiro Cores | Phthalazinone (Olaparib analog) | Investigated as piperazine bioisosteres to reduce DNA damage and cytotoxicity. nih.gov |

| Spiro[5,8-methanoquinazoline-2,3′-indoline] | Quinazolinone | Synthesized to explore novel chemical space with potential biological activities. nih.gov |

| Spirooxindole | Indole | A versatile and biologically active scaffold used in the design of various therapeutic agents. nih.gov |

The integration of spirocyclic scaffolds into the this compound framework is a promising strategy for the development of next-generation inhibitors with potentially improved potency, selectivity, and pharmacological profiles. The rigid three-dimensional nature of these scaffolds provides a unique platform for optimizing interactions within the target binding site.

Future Research Directions and Translational Perspectives for 6 Aminoisoquinoline 1,3 2h,4h Dione

Exploration of New Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount for the exploration of 6-Aminoisoquinoline-1,3(2H,4H)-dione and its analogues. While classical methods exist, future research should focus on novel, more sustainable, and diversity-oriented approaches.

A key and common strategy for the synthesis of this compound involves the reduction of the corresponding 6-nitro derivative. A variety of reducing agents and conditions can be employed for this transformation, each with its own advantages. commonorganicchemistry.comorganic-chemistry.org

| Reagent/Catalyst | Conditions | Notes |

| H₂/Pd-C | Catalytic hydrogenation | Often the method of choice due to clean reaction profiles. commonorganicchemistry.com |

| Fe/Acid | Iron in acidic medium (e.g., acetic acid) | A mild and classical method suitable for many substrates. commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride | Another mild and widely used method for nitro group reduction. commonorganicchemistry.com |

| NaBH₄ with catalyst | Sodium borohydride (B1222165) with a catalyst (e.g., CuFe₂O₄ NPs) | Can offer rapid and efficient reduction in aqueous media. nih.gov |

| HSiCl₃/tertiary amine | Trichlorosilane and a tertiary amine | A metal-free reduction method. organic-chemistry.org |

Recent advancements in synthetic organic chemistry offer exciting new avenues. Radical cascade reactions of acryloyl benzamides have emerged as a powerful tool for constructing the isoquinoline-1,3(2H,4H)-dione core. rsc.org Future work could adapt these methods for the synthesis of precursors to the 6-amino derivative. Another promising approach is the use of multi-component reactions, such as the Ugi reaction, followed by a cyclization step. This strategy allows for the rapid assembly of complex molecules from simple building blocks and could be adapted for the combinatorial synthesis of a library of 6-substituted isoquinoline-1,3(2H,4H)-diones.

Furthermore, the enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives has been established, offering a pathway to chiral analogues. nih.gov Exploring catalytic amination reactions at the C6 position of a suitably functionalized isoquinoline-1,3(2H,4H)-dione precursor, for instance, a 6-halo derivative, could provide a direct and efficient route to the target compound.

Deepening Mechanistic Understanding of Biological Action

While the precise molecular mechanisms of this compound are not yet fully elucidated, its structural similarity to known pharmacologically active compounds provides a strong basis for future investigation. A significant body of research points towards the potential of this scaffold to act as an inhibitor of poly(ADP-ribose) polymerase (PARP).

The mechanism of PARP inhibitors often involves not only catalytic inhibition but also the "trapping" of PARP enzymes on DNA, leading to cytotoxic DNA-protein crosslinks. researchgate.net This dual mechanism is particularly effective in cancer cells with deficiencies in homologous recombination repair pathways, a concept known as synthetic lethality. Future studies should aim to biochemically and cellularly characterize the interaction of this compound with PARP1 and PARP2 to determine its inhibitory potency and trapping efficiency.

Moreover, studies on the structurally related 6-nitro-1H-benz[de]isoquinoline-1,3-dione have demonstrated its ability to induce cell cycle arrest and apoptosis in cancer cells. nih.gov It is highly probable that this compound exerts similar anticancer effects. Detailed molecular studies are warranted to investigate its impact on cell cycle checkpoints, the induction of apoptotic pathways (both intrinsic and extrinsic), and the modulation of key signaling proteins involved in cancer cell proliferation and survival.

Development of Advanced Analogues for Specific Therapeutic Indications

The 6-amino group of this compound serves as a crucial handle for chemical modification, enabling the development of advanced analogues with tailored therapeutic properties. By systematically modifying this and other positions on the isoquinoline-1,3(2H,4H)-dione scaffold, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic profile for various diseases.

Structure-activity relationship (SAR) studies on related isoquinoline-1,3(2H,4H)-dione derivatives have revealed that substitutions at the C6 position can significantly influence their inhibitory activity against cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle. nih.gov This suggests that derivatives of this compound could be developed as potent and selective CDK4 inhibitors for the treatment of certain cancers.

Furthermore, the isoindoline-1,3-dione scaffold, which is structurally similar to the core of our title compound, is found in inhibitors of p70S6K1, another important target in cancer therapy. rsc.org This opens up the possibility of designing this compound analogues that target the PI3K/AKT/mTOR signaling pathway.

The development of hybrid molecules is another promising strategy. For instance, combining the this compound core with other pharmacophores known to interact with specific targets, such as the thiazolidinone moiety found in some TLR4 inhibitors, could lead to novel compounds with unique therapeutic profiles. rsc.org

| Potential Therapeutic Target | Rationale based on Related Scaffolds |

| CDK4 | SAR studies show the importance of C6 substitution for CDK4 inhibition. nih.gov |

| p70S6K1 | Isoindoline-1,3-dione is a known scaffold for p70S6K1 inhibitors. rsc.org |

| TLR4 | Hybrid molecules incorporating related scaffolds have shown TLR4 inhibitory activity. rsc.org |

| Kinases (general) | The isoquinoline (B145761) core is a common motif in various kinase inhibitors. nih.govmdpi.com |

Integration with Combinatorial Chemistry and High-Throughput Screening

To fully unlock the therapeutic potential of the this compound scaffold, its integration with modern drug discovery platforms like combinatorial chemistry and high-throughput screening (HTS) is essential. uniroma1.it These technologies enable the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the identification of lead molecules with desired biological activities.

The amenability of the isoquinoline-1,3(2H,4H)-dione core to various chemical modifications makes it an ideal candidate for combinatorial library synthesis. Parallel synthesis techniques can be employed to systematically introduce a wide range of substituents at the 6-amino position and other accessible sites on the scaffold. nih.govnih.gov This would generate a diverse collection of analogues for screening against a panel of biological targets.

HTS assays can then be utilized to rapidly assess the biological activity of these compound libraries. uni-ruse.bg For example, biochemical assays can measure the inhibition of specific enzymes like PARP or various kinases, while cell-based assays can evaluate the antiproliferative effects on different cancer cell lines. The data generated from HTS can provide valuable insights into the structure-activity relationships of the this compound scaffold, guiding the design of more potent and selective therapeutic agents. The use of microdroplet reaction technology could further accelerate the screening of optimized synthesis conditions for these libraries. nih.gov

Q & A

Q. Basic Research Focus :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and stereochemistry. For example, aromatic protons in the isoquinoline ring appear as doublets (δ 7.6–8.5 ppm), while NH groups resonate near δ 10.5 ppm .

- HPLC-MS : Reversed-phase HPLC with UV detection (λ = 254 nm) and ESI-MS confirm purity and molecular weight.

Q. Advanced Research Focus :

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral derivatives. For example, CCDC 2009628 provides crystallographic data for a trifluoromethyl-containing dihydrooxazole derivative .

- Chiral Chromatography : Separates enantiomers using columns like Chiralpak AD-H, validated by circular dichroism (CD) spectroscopy .

How do solubility and formulation challenges impact in vivo studies of this compound derivatives?

Basic Research Focus :

The compound’s low aqueous solubility (<1 mg/mL) necessitates solubilizing agents. Common in vitro formulations use DMSO (≤50 mg/mL) or ethanol (≤20 mg/mL) .

Advanced Research Focus :

For in vivo studies, injectable formulations combine DMSO with surfactants (e.g., Tween 80) and saline (e.g., 10% DMSO + 5% Tween 80 + 85% saline). Oral dosing uses suspensions in 0.5% carboxymethyl cellulose (CMC-Na). Stability studies show shelf lives of 6 months at -80°C .

What mechanisms underlie the antiviral activity of this compound derivatives?

Basic Research Focus :

These derivatives inhibit viral enzymes through competitive binding. For example, 2-hydroxyisoquinoline-1,3-dione (HID) blocks HBV RNase H activity, suppressing viral DNA replication (EC50 = 4.2 µM) .

Advanced Research Focus :

Mechanistic studies using recombinant enzymes and fluorescence polarization assays reveal that HID derivatives bind to the RNase H active site, disrupting Mg²⁺ coordination. Molecular dynamics simulations show a 7-fold higher affinity for full-length HBV RNase H compared to truncated forms, explaining discrepancies between IC50 and EC50 values .

How can contradictions in reported IC50 values for similar isoquinoline-dione derivatives be resolved?

Basic Research Focus :

Variability arises from assay conditions (e.g., enzyme source, substrate concentration). Standardizing protocols (e.g., using recombinant HIV-1 IN at 25°C) reduces inter-lab variability .

Advanced Research Focus :

Meta-analyses using machine learning models (e.g., random forests) identify critical variables like buffer pH and ionic strength. For example, IC50 values for HIV-1 IN inhibitors vary by 30% when pH shifts from 7.2 to 7.8 .

What strategies improve the therapeutic index of this compound derivatives?

Q. Advanced Research Focus :

- Prodrug Design : Masking the amino group with acetyl or Boc protections enhances bioavailability. For example, Boc-protected derivatives show 3-fold higher plasma exposure in murine models .

- Nanoparticle Encapsulation : PEGylated liposomes reduce hepatic clearance, increasing half-life from 2 to 8 hours in rats .

How are computational methods applied to optimize the pharmacokinetic profile of these compounds?

Q. Advanced Research Focus :

- QSAR Modeling : Predicts logP and tPSA to balance solubility and membrane permeability. For example, derivatives with tPSA < 60 Ų exhibit >50% oral bioavailability .

- MD Simulations : Identify metabolites via cytochrome P450 docking. 6-Amino derivatives are predominantly metabolized by CYP3A4, guiding co-administration with CYP inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |